2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
Description
2-{[(3-Nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl-linked 3-nitrobenzyl group at position 2 of the quinazoline core and an N-(2-phenylethyl) substituent at position 2. The nitro group in this compound introduces strong electron-withdrawing effects, which may influence binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-27(29)19-10-6-9-18(15-19)16-30-23-25-21-12-5-4-11-20(21)22(26-23)24-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLYIPVLOLKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps. One common approach starts with the nitration of benzyl compounds to introduce the nitro group. This is followed by the formation of a thioether linkage and subsequent coupling with a quinazoline derivative. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzyl and phenethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups to the benzyl or phenethyl moieties .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including the compound in focus, have been investigated for their potential as anticancer agents. Studies indicate that they can inhibit various kinases involved in cancer progression. For instance, quinazoline compounds have shown efficacy against tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and proliferation .
Antimicrobial Properties
Research has demonstrated that certain quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group enhances their interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
Antihistaminic Effects
Quinazoline compounds have been explored for their antihistaminic properties. For example, modifications in the structure can lead to compounds that offer protection against histamine-induced bronchospasm, making them candidates for allergy treatments .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of quinazoline derivatives, including the compound under discussion, exhibited potent inhibitory effects on cancer cell lines. The study highlighted that these compounds could serve as lead molecules for developing new cancer therapeutics targeting specific kinases associated with tumor growth .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative of the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent in clinical settings .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinazoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding to electron-deficient enzyme pockets compared to halogens (e.g., Cl, F) or methoxy groups .
- Phenylethyl vs.
Pharmacological and Physicochemical Properties
Analgesic and Anti-Inflammatory Activity
Quinazoline derivatives with morpholinyl or aryl substitutions (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine) exhibit dual analgesic and anti-inflammatory effects via COX-2 inhibition and opioid receptor modulation . The nitro group in the target compound may confer enhanced anti-inflammatory activity but could increase toxicity risks, as nitro groups are often associated with metabolic activation to reactive intermediates .
Physicochemical Metrics
- logP : The target compound’s estimated logP (~5–6) is higher than K297-0482 (logP = 5.22) and [18F]F-IRS (designed for lower logP), suggesting greater membrane permeability but reduced aqueous solubility.
Biological Activity
The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine represents a class of quinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a nitrophenyl group and a sulfanyl moiety, which may contribute to its biological activities.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Mechanism of Action :
- Quinazoline derivatives typically act by inhibiting specific kinases involved in cancer cell signaling pathways, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.
- The presence of the nitrophenyl group may enhance the compound's ability to interact with these targets, potentially increasing its efficacy against tumors.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of quinazoline derivatives. The compound has demonstrated activity against various bacterial strains, suggesting its utility in treating infections.
- Case Study :
Anti-inflammatory Activity
Quinazolines are known for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Research Findings :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
